
t-Boc-N-amido-PEG16-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Boc-N-amido-PEG16-acid is a polyethylene glycol (PEG) linker containing a terminal carboxylic acid and a Boc-protected amino group. The compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of t-Boc-N-amido-PEG16-acid involves the reaction of a PEG chain with a Boc-protected amino group and a terminal carboxylic acid. The Boc group can be deprotected under mild acidic conditions to form the free amine . The terminal carboxylic acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The compound is produced in high purity (≥95%) and is available in various quantities for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
t-Boc-N-amido-PEG16-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The terminal carboxylic acid can react with primary and secondary amines to form stable amide bonds
Deprotection Reactions: The Boc-protected amino group can be deprotected under mild acidic conditions to form the free amine
Common Reagents and Conditions
Activators: EDC, HATU, and DCC are commonly used activators for amide bond formation
Deprotection Agents: Mild acids such as trifluoroacetic acid (TFA) are used for deprotecting the Boc group
Major Products
The major products formed from these reactions include stable amide bonds and free amines after deprotection .
Aplicaciones Científicas De Investigación
t-Boc-N-amido-PEG16-acid has a wide range of scientific research applications, including:
Chemistry: Used as a PEG linker in the synthesis of complex molecules and polymers
Biology: Employed in the modification of biomolecules to enhance solubility and stability
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents
Industry: Applied in the production of various industrial products, including coatings and adhesives
Mecanismo De Acción
The mechanism of action of t-Boc-N-amido-PEG16-acid involves the formation of stable amide bonds through the reaction of its terminal carboxylic acid with primary amine groups. The hydrophilic PEG spacer increases solubility in aqueous media, facilitating the modification of biomolecules and other compounds .
Comparación Con Compuestos Similares
Similar Compounds
t-Boc-N-amido-PEG6-acid: A shorter PEG linker with similar functional groups.
t-Boc-N-amido-PEG23-amine: Contains a longer PEG chain and an amine group instead of a carboxylic acid.
Uniqueness
t-Boc-N-amido-PEG16-acid is unique due to its optimal PEG chain length, which provides a balance between solubility and reactivity. The presence of both a Boc-protected amino group and a terminal carboxylic acid allows for versatile applications in various fields .
Propiedades
Fórmula molecular |
C40H79NO20 |
|---|---|
Peso molecular |
894.0 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C40H79NO20/c1-40(2,3)61-39(44)41-5-7-46-9-11-48-13-15-50-17-19-52-21-23-54-25-27-56-29-31-58-33-35-60-37-36-59-34-32-57-30-28-55-26-24-53-22-20-51-18-16-49-14-12-47-10-8-45-6-4-38(42)43/h4-37H2,1-3H3,(H,41,44)(H,42,43) |
Clave InChI |
COPKVYLOESRZRV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


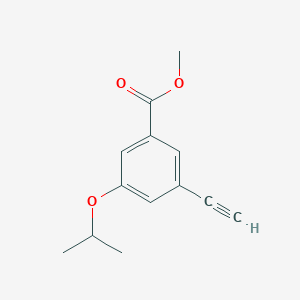
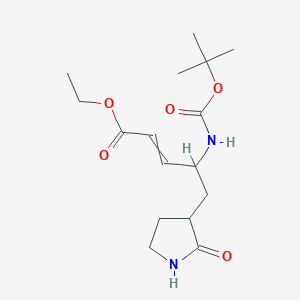
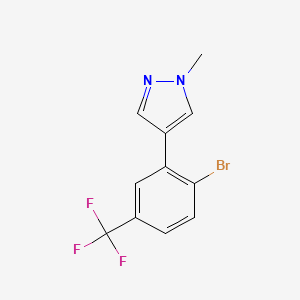
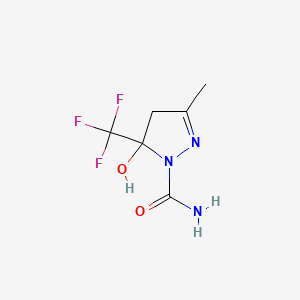
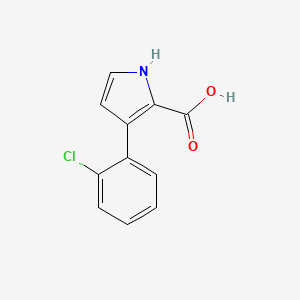
![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide](/img/structure/B13720567.png)

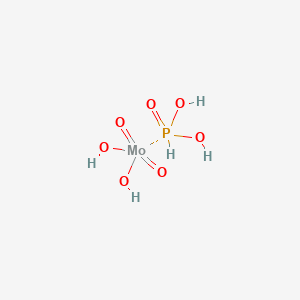
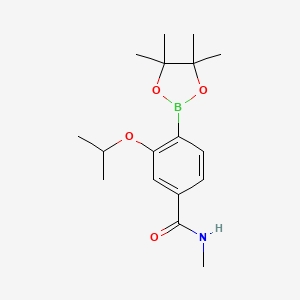

![[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13720609.png)



